

A Comprehensive Technical Guide to 4-Nitrophenyl α -L-arabinofuranoside (CAS 6892-58-6)

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Compound of Interest

Compound Name: 4-Nitrophenyl α -L-arabinofuranoside

Cat. No.: B045265

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Nitrophenyl α -L-arabinofuranoside (pNPAF), a crucial chromogenic substrate for the specific and sensitive detection of α -L-arabinofuranosidase activity. This document consolidates key chemical and physical properties, detailed experimental protocols for enzyme assays, and relevant safety and storage information. The content is tailored for researchers, scientists, and professionals in drug development who utilize enzymatic assays for screening, characterization, and kinetic studies. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

4-Nitrophenyl α -L-arabinofuranoside, with the CAS number 6892-58-6, is a synthetic glycoside widely employed in biochemistry and molecular biology. Its primary utility lies in its role as a chromogenic substrate for the enzyme α -L-arabinofuranosidase (EC 3.2.1.55). This enzyme plays a significant role in the hydrolysis of arabinose-containing hemicelluloses, making it a key area of study in biofuel production, food technology, and gut microbiome research. The enzymatic cleavage of pNPAF releases 4-nitrophenol (pNP), a yellow-colored compound that

can be quantified spectrophotometrically, providing a direct measure of enzyme activity.^{[1][2]} This property makes pNPAF an invaluable tool for enzyme kinetics, inhibitor screening, and the characterization of novel α -L-arabinofuranosidases.

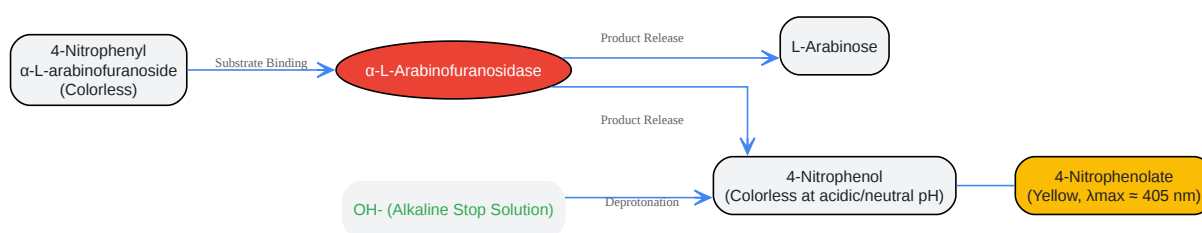
Physicochemical Properties

A summary of the key physical and chemical properties of 4-Nitrophenyl α -L-arabinofuranoside is presented in the table below. This data is essential for the proper handling, storage, and use of the compound in experimental settings.

Property	Value	References
CAS Number	6892-58-6	^{[1][3][4]}
Molecular Formula	C ₁₁ H ₁₃ NO ₇	^{[1][3][4]}
Molecular Weight	271.22 g/mol	^{[1][3][4]}
Appearance	Off-white to light yellow powder	^[1]
Melting Point	157-159 °C	^{[1][5]}
Boiling Point (Predicted)	553.7 ± 50.0 °C at 760 mmHg	^[5]
Density (Predicted)	1.562 ± 0.06 g/cm ³	^[5]
Purity	≥98%	^{[3][4]}
Solubility	Methanol: 50 mg/mL (clear, light yellow solution)	^[1]
Acetone: ~5 mg/mL	^[6]	
Partially soluble in water	^[6]	
Storage Temperature	-20 °C	^{[1][7]}
Stability	Stable for >10 years under recommended storage conditions. Hygroscopic.	^{[2][8]}

Mechanism of Action

The utility of 4-Nitrophenyl α -L-arabinofuranoside as a substrate is based on a straightforward enzymatic reaction. The enzyme α -L-arabinofuranosidase catalyzes the hydrolysis of the glycosidic bond between the arabinofuranose moiety and the 4-nitrophenyl group. This reaction yields L-arabinose and 4-nitrophenol. Under alkaline conditions (typically achieved by stopping the reaction with a high pH solution), the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 400-420 nm. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the activity of the α -L-arabinofuranosidase.



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Figure 1: Enzymatic hydrolysis of 4-Nitrophenyl α -L-arabinofuranoside.

Experimental Protocols

The following section outlines a detailed protocol for a standard α -L-arabinofuranosidase activity assay using pNPAF. This protocol can be adapted for various applications, including enzyme characterization and inhibitor screening.

Materials and Reagents

- 4-Nitrophenyl α -L-arabinofuranoside (CAS 6892-58-6)
- Enzyme solution (e.g., purified α -L-arabinofuranosidase or crude cell lysate)
- Assay Buffer: e.g., 50 mM Sodium Acetate Buffer (pH 4.0 - 6.0) or 50 mM Sodium Phosphate Buffer (pH 6.0 - 7.5). The optimal pH should be determined experimentally for the specific enzyme.

- Stop Solution: e.g., 1 M Sodium Carbonate (Na_2CO_3) or 1 M Sodium Hydroxide (NaOH).
- Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm.
- 96-well microplates or cuvettes.
- Incubator or water bath.

Preparation of Solutions

- Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-Nitrophenyl α -L-arabinofuranoside in the Assay Buffer. Gentle warming may be necessary for complete dissolution. Prepare this solution fresh daily for optimal results.
- Enzyme Dilutions: Prepare serial dilutions of the enzyme solution in ice-cold Assay Buffer to achieve a concentration that results in a linear rate of reaction over the desired time course.
- 4-Nitrophenol Standard Curve: To quantify the enzyme activity, a standard curve of known 4-nitrophenol concentrations is required.
 - Prepare a 1 mM stock solution of 4-nitrophenol in the Assay Buffer.
 - Create a series of dilutions ranging from 0 to 200 μM in the Assay Buffer.
 - Treat the standards in the same manner as the experimental samples by adding the Stop Solution.
 - Measure the absorbance at 405 nm and plot absorbance versus concentration.

Assay Procedure

The following procedure is designed for a 96-well microplate format but can be scaled for cuvettes.

- Pre-incubation: Add 50 μL of the appropriate Assay Buffer to each well of the microplate.
- Enzyme Addition: Add 25 μL of the diluted enzyme solution to the sample wells. For the blank wells, add 25 μL of Assay Buffer.

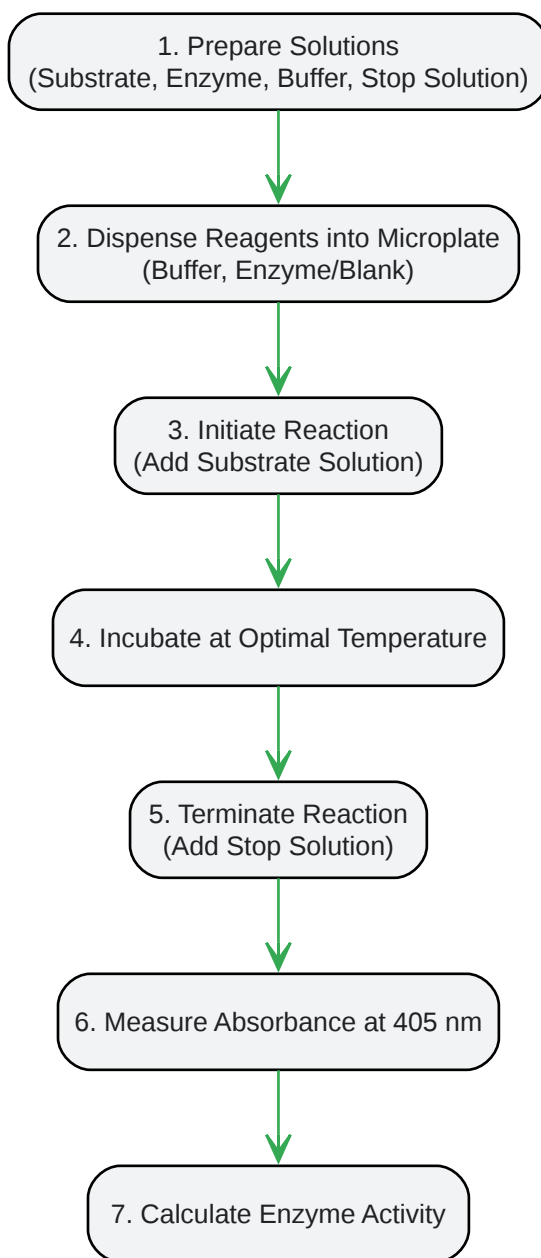
- **Initiate Reaction:** Add 25 µL of the Substrate Stock Solution to all wells to start the reaction. The final volume in each well will be 100 µL.
- **Incubation:** Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
- **Stop Reaction:** Terminate the reaction by adding 100 µL of the Stop Solution to each well. The development of a yellow color indicates the presence of 4-nitrophenol.
- **Measurement:** Measure the absorbance of each well at 405 nm using a microplate reader.

Calculation of Enzyme Activity

- Subtract the absorbance of the blank from the absorbance of the samples.
- Use the 4-nitrophenol standard curve to determine the concentration of 4-nitrophenol produced in each sample.
- Calculate the enzyme activity using the following formula:

Activity (U/mL) = (µmol of pNP produced) / (incubation time in min × volume of enzyme in mL)

One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmole of 4-nitrophenol per minute under the specified assay conditions.^{[9][10]}



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Figure 2: General workflow for α -L-arabinofuranosidase assay.

Applications in Research and Development

4-Nitrophenyl α -L-arabinofuranoside is a versatile tool with numerous applications in both basic research and applied sciences.

Enzyme Characterization

This substrate is fundamental for determining the kinetic parameters of α -L-arabinofuranosidases, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_{max}).^[11] Such studies are crucial for understanding the enzyme's substrate affinity and catalytic efficiency. Researchers have used pNPAF to characterize α -L-arabinofuranosidases from a wide range of organisms, including bacteria, fungi, and plants.^[11]

Enzyme Source	K_m (mM)	V_{max} (μ mol/min/mg)	Optimal pH	Optimal Temperature ($^{\circ}$ C)	Reference
Cytophaga xylanolytica	0.504	319	5.8	45	^[11]
Aspergillus niger	-	32 U/mg	4.0	40	^[10]
Bacillus subtilis	0.6	-	5.0	40	^[12]

Drug Discovery and Inhibitor Screening

In the context of drug development, particularly for antimicrobial or antifungal agents targeting cell wall biosynthesis, pNPAF-based assays provide a high-throughput method for screening potential inhibitors of α -L-arabinofuranosidases. A decrease in the rate of 4-nitrophenol production in the presence of a test compound indicates inhibitory activity.

Biofuel and Biotechnology

The enzymatic degradation of plant biomass for biofuel production is a key area of research. α -L-Arabinofuranosidases are essential for the breakdown of hemicellulose. pNPAF is used to identify and characterize novel enzymes with high activity and stability, which are desirable traits for industrial applications.^[9]

Safety and Handling

For the safe handling of 4-Nitrophenyl α -L-arabinofuranoside, it is important to adhere to standard laboratory safety practices.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and a lab coat. In case of dust formation, use a type N95 (US) or equivalent dust mask.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at -20°C for long-term stability.[7] The compound is hygroscopic.[8]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The product of the enzymatic reaction, 4-nitrophenol, is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[13] Therefore, proper handling of the reaction mixture and waste is crucial.

Conclusion

4-Nitrophenyl α -L-arabinofuranoside (CAS 6892-58-6) is an indispensable tool for the study of α -L-arabinofuranosidases. Its chromogenic nature allows for a simple, sensitive, and continuous assay of enzyme activity. This technical guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its use, and a summary of its key applications. By following the guidelines presented here, researchers and scientists can effectively utilize this substrate to advance their work in enzymology, drug discovery, and biotechnology.

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